molecular formula C11H15FN4O3S B7108993 N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1,5-dimethylpyrazole-4-sulfonamide

N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B7108993
M. Wt: 302.33 g/mol
InChI Key: YHZLRSZKEIJQHS-UHFFFAOYSA-N
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Description

N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1,5-dimethylpyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated oxazole ring and a sulfonamide group, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN4O3S/c1-7-8(6-13-16(7)4)20(17,18)15-10-5-9(19-14-10)11(2,3)12/h5-6H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZLRSZKEIJQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=NOC(=C2)C(C)(C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.

    Introduction of the fluoropropyl group: This step involves the fluorination of a suitable intermediate, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Coupling with the pyrazole ring: The final step involves the coupling of the fluorinated oxazole with a pyrazole derivative, typically using a sulfonamide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1,5-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(2-fluoropropan-2-yl)-3-pyridinyl]-4-methyl-3-[[5-methyl-1H-pyrazol-3-yl]sulfonyl]amide
  • 2-Fluorobenzenesulfonyl chloride
  • 3-(Trifluoromethyl)benzylamine

Uniqueness

N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1,5-dimethylpyrazole-4-sulfonamide stands out due to its unique combination of a fluorinated oxazole ring and a sulfonamide group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

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